2-{4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-1-yl}-1-(2-methoxyphenyl)ethan-1-ol
Description
The compound 2-{4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-1-yl}-1-(2-methoxyphenyl)ethan-1-ol features a triazole core linked to a piperazine ring substituted with a 2,3-dimethylphenyl carbonyl group and a 2-methoxyphenyl ethanol moiety.
- Piperazine: Common in CNS-targeting drugs (e.g., antipsychotics) for its ability to modulate dopamine and serotonin receptors .
- Triazole: Enhances metabolic stability and hydrogen bonding capacity, often synthesized via click chemistry .
- 2-Methoxyphenyl: May improve solubility and receptor binding affinity .
Properties
IUPAC Name |
[4-(2,3-dimethylphenyl)piperazin-1-yl]-[1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]triazol-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O3/c1-17-7-6-9-21(18(17)2)27-11-13-28(14-12-27)24(31)20-15-29(26-25-20)16-22(30)19-8-4-5-10-23(19)32-3/h4-10,15,22,30H,11-14,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDAZTEBUXMDOAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CN(N=N3)CC(C4=CC=CC=C4OC)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-1-yl}-1-(2-methoxyphenyl)ethan-1-ol typically involves multiple steps. One common approach is to start with the formation of the piperazine ring, followed by the introduction of the dimethylphenyl group. The triazole ring is then synthesized and attached to the piperazine ring. Finally, the methoxyphenyl group is introduced to complete the synthesis .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
2-{4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-1-yl}-1-(2-methoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines .
Scientific Research Applications
2-{4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-1-yl}-1-(2-methoxyphenyl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-1-yl}-1-(2-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Piperazine-Based Analogues
a) Ethyl 4-[4-(2-Methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate ()
- Structural Differences : Replaces triazole with a piperidine-carboxylate group.
- Functional Implications: The 2-methoxyphenyl substitution is retained, suggesting shared affinity for serotonin/dopamine receptors. However, the carboxylate may reduce blood-brain barrier penetration compared to the target compound’s ethanol group.
b) Decloxizine ()
- Structure : Contains a benzhydryl-piperazine moiety.
- The target compound’s triazole and ethanol groups may balance hydrophilicity better .
c) 3,3'-(Piperazine-1,4-diyl)bis(1-(2-methoxyphenoxy)propan-2-ol) ()
Heterocyclic Analogues
a) Pyrazoline Derivatives ()
- Structure : Pyrazoline core with 4-methoxyphenyl and benzothiazole groups.
- Bioactivity : Demonstrated antitumor and antidepressant activities. The triazole in the target compound may offer superior metabolic stability over pyrazoline’s labile N-N bond .
b) 2,3-Dihydro-1H-pyrazole-4-carbonitrile Derivatives ()
- Structure: Pyrazole with cyano and aryl groups.
- Functional Data : Exhibited antioxidant (IC₅₀: 25–100 µg/mL in DPPH assay) and antimicrobial (MIC: 12.5–50 µg/mL) activities. The target compound’s triazole and dimethylphenyl groups could enhance potency due to increased π-π stacking and hydrophobic interactions .
Physicochemical and Pharmacokinetic Properties
Bioactivity Comparison
Antioxidant Activity
Antimicrobial Activity
CNS Activity
Biological Activity
The compound 2-{4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-1-yl}-1-(2-methoxyphenyl)ethan-1-ol is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, including enzyme inhibition, cytotoxicity against various cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented by the following molecular formula:
Key features include:
- A triazole ring that contributes to its biological activity.
- A piperazine moiety that enhances receptor binding and interaction.
- A methoxyphenyl group which may influence pharmacokinetics.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
1. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes. Notably, it has shown activity against the 3C-like protease of the Avian Infectious Bronchitis Virus with an IC50 value of approximately 6.66 µM . This suggests potential applications in antiviral drug development.
2. Cytotoxicity Studies
Cytotoxicity assays have demonstrated that the compound possesses significant antiproliferative effects against several cancer cell lines:
These results indicate that the compound could be a promising candidate for further development as an anticancer agent.
3. Mechanism of Action
The proposed mechanism of action involves the compound's ability to interact with specific molecular targets within cancer cells, leading to inhibition of cell proliferation. Molecular dynamics simulations suggest that hydrophobic interactions play a crucial role in binding affinity to target proteins .
Case Studies
Several studies have investigated the biological implications of similar compounds with triazole and piperazine moieties:
- Study on Anticancer Activity: A series of triazole derivatives were synthesized and tested for their cytotoxic effects against various cancer cell lines. The results indicated that modifications on the phenyl rings significantly influenced their activity .
- Antiviral Activity Assessment: Compounds structurally similar to our target were evaluated for their antiviral properties, revealing promising inhibitory effects against viral proteases, which are critical for viral replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
